molecular formula C16H19NO4 B2839561 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide CAS No. 1421455-49-3

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide

Cat. No.: B2839561
CAS No.: 1421455-49-3
M. Wt: 289.331
InChI Key: PRFTYETYXWHXPF-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a phenoxyacetamide core, a structure seen in compounds with various biological activities . This scaffold is typically functionalized with a furan-3-ylmethyl group and a 2-methoxyethyl chain on the acetamide nitrogen, which can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers are exploring such molecules, often as part of larger portfolios, for their potential to interact with key neurological targets . Similar analogs are frequently investigated for their role as potential acetylcholinesterase (AChE) inhibitors, a therapeutic approach aimed at increasing synaptic acetylcholine levels to mitigate cognitive symptoms associated with neurodegenerative conditions . The structural design of this compound suggests it may also serve as a valuable intermediate in organic synthesis or as a probe for studying protein-ligand interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-10-8-17(11-14-7-9-20-12-14)16(18)13-21-15-5-3-2-4-6-15/h2-7,9,12H,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFTYETYXWHXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.

    Introduction of the methoxyethyl group: The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the N-(furan-3-ylmethyl)-N-(2-methoxyethyl) intermediate.

    Formation of the phenoxyacetamide moiety: Finally, the intermediate is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Key Substituents Notable Features/Applications Reference
N-benzyl-N-(furan-2-ylmethyl)acetamide Benzyl, furan-2-ylmethyl High-yield synthesis via acylation (≥93%)
Dimethenamid 2-chloro, 2-methoxy-1-methylethyl, thienyl Herbicide (pesticide)
Alachlor 2-chloro, 2,6-diethylphenyl, methoxymethyl Herbicide
2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide Chloro, furan-2-ylmethoxy Drug impurity reference standard
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole, phenyl Pharmaceutical candidate (patent)
Key Observations:
  • N-substituent diversity : The target compound’s furan-3-ylmethyl and 2-methoxyethyl groups distinguish it from analogs like N-benzyl-N-(furan-2-ylmethyl)acetamide (benzyl substituent) and dimethenamid (thienyl and chloro groups) .
  • Electronic effects : The methoxyethyl group may enhance solubility compared to purely aromatic substituents (e.g., benzyl), while the furan ring could facilitate π-π interactions in biological systems.
  • Chloro-substituted analogs : Compounds like dimethenamid and alachlor exhibit herbicidal activity due to chloro substituents, which are absent in the target compound .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

A1: The synthesis of structurally analogous compounds (e.g., N-(furan-2-ylmethyl) derivatives) typically involves multi-step amide coupling. For example:

  • Step 1: Activation of the carboxylic acid (e.g., phenoxyacetic acid) using coupling agents like EDC/HOBt to form an active ester intermediate .
  • Step 2: Reaction with a secondary amine (e.g., furan-3-ylmethylamine and 2-methoxyethylamine) under controlled conditions (e.g., 0–25°C in DMF or dichloromethane) .
  • Optimization: Yield and purity depend on solvent choice (polar aprotic solvents preferred), stoichiometric ratios (1:1.2 for amine:acid), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

A2: Characterization involves:

  • NMR (1H/13C): Key signals include furan proton resonances (δ 6.3–7.4 ppm), methoxyethyl –OCH3 (δ ~3.3 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (C16H19NO4: 289.33 g/mol) .
  • HPLC: Purity >95% using C18 columns (acetonitrile/water mobile phase) .

Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

A3: Initial screening includes:

  • Enzyme Inhibition Assays: Test against kinases or proteases (IC50 determination) using fluorogenic substrates .
  • Antimicrobial Testing: Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

A4: Common discrepancies (e.g., varying IC50 values) arise from:

  • Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) .
  • Compound Stability: Degradation in aqueous media (validate via LC-MS stability studies) .
  • Statistical Power: Use triplicate measurements and ANOVA for significance testing .

Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

A5: SAR exploration involves:

  • Analog Synthesis: Modify substituents (e.g., furan position, methoxy chain length) .
  • Computational Modeling: Docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or EGFR) .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., furan oxygen, carbonyl groups) .

Q. Q6. What methodologies are used to investigate interactions between this compound and biological targets?

A6: Advanced techniques include:

  • Surface Plasmon Resonance (SPR): Real-time binding kinetics (ka/kd) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC): Thermodynamic profiling (ΔH, ΔS) .
  • X-ray Crystallography: Co-crystallization with target enzymes (e.g., HIV-1 protease) .

Q. Q7. How can synthetic yields be improved without compromising purity?

A7: Strategies from analogous compounds:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields by 15–20% .
  • Catalytic Systems: Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Workflow Automation: Flash chromatography systems for consistent purification .

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